molecular formula C26H21O2P B1596987 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone CAS No. 81995-11-1

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

Cat. No.: B1596987
CAS No.: 81995-11-1
M. Wt: 396.4 g/mol
InChI Key: PMSVUDQOUYXZBH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, with the CAS number 81995-11-1, is a specialized phosphorane compound with a molecular formula of C26H21O2P and a molecular weight of 396.42 g/mol . This chemical, also known as (2-hydroxybenzoyl)methylenetriphenylphosphorane, is characterized by its phosphoranylidene functional group and is identified by the SMILES code OC1=CC=CC=C1C(C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)=O . As a Wittig-type reagent, its core research value lies in its application in synthetic organic chemistry, particularly for the construction of carbon-carbon double bonds through reactions with carbonyl compounds. The presence of the ortho-hydroxyphenyl substituent adjacent to the ketone group is a key structural feature that can influence the compound's reactivity, potentially enabling the synthesis of complex heterocyclic systems or serving as a precursor for fine chemicals and pharmaceuticals. Researchers utilize this phosphorane in exploring new synthetic pathways and developing novel organic molecules. The product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

1-(2-hydroxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21O2P/c27-25-19-11-10-18-24(25)26(28)20-29(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVUDQOUYXZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369132
Record name 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81995-11-1
Record name 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone generally follows a Wittig reaction pathway where a triphenylphosphonium ylide reacts with a suitable aldehyde or ketone bearing a 2-hydroxyphenyl substituent. The key step is the formation of the phosphoranylidene intermediate, which then undergoes nucleophilic addition to the carbonyl compound to yield the target ylide compound.

Preparation of the Triphenylphosphoranylidene Intermediate

  • Starting Material: Benzyltriphenylphosphonium chloride is commonly prepared by refluxing triphenylphosphine with benzyl chloride in toluene for 24 hours, yielding a crystalline phosphonium salt after filtration and washing with diethyl ether.

  • Ylide Generation: The phosphonium salt is treated with a strong base such as n-butyllithium (BuLi) in dry tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (around −70 °C to room temperature). This deprotonation forms the reactive triphenylphosphoranylidene species.

Reaction with 2-Hydroxyphenyl-Containing Carbonyl Compounds

  • The ylide is reacted with a 2-hydroxyphenyl-substituted ketone or aldehyde. For example, 1-(2-methoxyphenyl)-3-phenyl-3-(triphenylphosphoranylidene)propane-1,2-dione can be synthesized by addition of the ylide to an acid chloride derivative of 2-methoxyphenyl compounds.

  • The reaction mixture is stirred for extended periods (often 18–24 hours) at room temperature or slightly elevated temperatures to ensure complete conversion.

  • Workup involves aqueous extraction and purification by chromatography or recrystallization to isolate the desired ylide compound.

Demethylation to Obtain 2-Hydroxyphenyl Derivative

  • If the starting material contains a methoxy group on the phenyl ring (2-methoxyphenyl), demethylation is performed post-synthesis to yield the 2-hydroxyphenyl derivative.

  • This is typically achieved by treatment with potassium hydroxide (KOH) in pyridine at elevated temperature (around 50 °C), followed by acidification to precipitate the hydroxyphenyl product.

Alternative Synthetic Routes

  • Some methods involve the Wittig reaction of 1-(triphenylphosphoranylidene)-2-propanone with appropriate aldehydes to form intermediates that can be further modified to introduce the hydroxyphenyl group.

  • Horner-Wadsworth-Emmons reactions are also used to prepare related compounds with phosphonate intermediates, which can be converted into the target ylide after subsequent transformations.

Representative Data Table: Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Preparation of phosphonium salt Triphenylphosphine + benzyl chloride in toluene reflux Reflux (~110 °C) 24 h 69 Crystalline phosphonium chloride formed
Ylide formation Phosphonium salt + n-butyllithium in dry THF −70 °C to RT 2 h Under nitrogen, dry conditions
Wittig reaction Ylide + 2-methoxyphenyl acid chloride in THF RT 18–24 h 35–83 Product isolated by extraction and chromatography
Demethylation KOH in pyridine, heat 50 °C 15 min 83 Acidification precipitates hydroxyphenyl product

Research Findings and Notes

  • The preparation of this compound requires strict anhydrous and inert atmosphere conditions to prevent decomposition of the ylide intermediate.

  • The choice of base and temperature control during ylide formation critically affects the yield and purity of the final product.

  • Demethylation of methoxy precursors to hydroxy derivatives is efficient under mild basic conditions and is essential for obtaining the free phenol functionality.

  • Alternative synthetic strategies, such as Horner-Wadsworth-Emmons reactions, provide routes to related compounds but may require additional steps to achieve the hydroxyphenyl substitution.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can be compared with other similar compounds, such as 1-(2-hydroxyphenyl)ethanone and triphenylphosphine oxide derivatives. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenyl)ethanone

  • Triphenylphosphine oxide derivatives

  • Other hydroxyphenyl ketones

This comprehensive overview provides a detailed understanding of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, a compound characterized by its unique structural features, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, characterization, and various biological activities supported by diverse research findings.

Structural Characteristics

The compound is noted for its triphenylphosphoranylidene group, which contributes to its reactivity and biological potential. The structure can be represented as follows:

  • Molecular Formula : C22H19O
  • Molecular Weight : 305.39 g/mol

Synthesis Methods

The synthesis of this compound typically involves a reaction between appropriate aldehydes and triphenylphosphine under controlled conditions. The reaction conditions are crucial for optimizing yield and purity.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The hydroxyl group in the 2-hydroxyphenyl moiety is likely responsible for donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of BEL-7404 human hepatoma cells and A-549 lung cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability in DPPH assay, indicating potential for use in preventing oxidative damage.
Cytotoxicity Inhibition of cell growth in BEL-7404 and A-549 cell lines with IC50 values indicating potency comparable to established chemotherapeutics.
Antimicrobial Tests Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) suggesting potential as a natural preservative.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Antioxidant Mechanism : The phenolic hydroxyl group plays a critical role in scavenging free radicals.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathway activation.
  • Antimicrobial Mechanism : Disruption of microbial cell membranes leading to increased permeability and eventual cell death.

Q & A

Q. Table 1: Synthetic Conditions for Analogous Phosphoranylidene Derivatives

Reagent SystemSolventTemp. (°C)Time (h)Yield (%)Ref.
PPh₃ + α-haloketoneBenzeneReflux1662–75
PCl₃ + TriethylamineTolueneReflux1258

Q. Table 2: Key Spectroscopic Data

TechniqueParameterObserved ValueTheoretical (DFT)Ref.
³¹P NMRδ (ppm)20.319.8
FT-IRν(C=O)1682 cm⁻¹1695 cm⁻¹

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone
Reactant of Route 2
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

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